molecular formula C20H14N2O2 B5611985 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one CAS No. 37856-23-8

3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B5611985
CAS No.: 37856-23-8
M. Wt: 314.3 g/mol
InChI Key: AGCPREGHUBUQTJ-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is a synthetically derived quinazolinone derivative serving as a key scaffold in medicinal chemistry research. Quinazolinones are nitrogen-containing heterocyclic compounds recognized as privileged structures due to their wide spectrum of pharmacological activities . This compound is part of a class of molecules investigated for potential cytotoxic activity against various cancer cell lines. Related quinazolinone derivatives have demonstrated significant inhibitory effects on the growth of Caco-2 (human colon cancer), HepG2 (human liver cancer), and MCF-7 (human breast cancer) cells in vitro . The mechanism of action for this family of compounds may involve the inhibition of key oncogenic pathways. Molecular docking studies suggest that specific quinazolinone derivatives act as potential inhibitors of the Homo sapiens AKT1 protein (also known as PKB), a serine-threonine kinase that is a proto-oncogenic key player in cell proliferation, apoptosis, and metabolism. The AKT pathway is one of the most frequently deregulated signals in human cancers, making it a promising therapeutic target . Beyond oncology research, this compound and its structural analogs are valuable precursors for synthesizing novel chemical entities for infectious disease research. Schiff base and Mannich base derivatives incorporating this core structure have been screened for antimicrobial and antimycobacterial activity. Some derivatives show promising activity against Gram-positive and Gram-negative bacterial strains, as well as against Mycobacterium tuberculosis, the causative agent of tuberculosis . This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-16-12-10-15(11-13-16)22-19(14-6-2-1-3-7-14)21-18-9-5-4-8-17(18)20(22)24/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCPREGHUBUQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351777
Record name 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37856-23-8
Record name 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Hydroxyphenyl 2 Phenylquinazolin 4 3h One and Its Derivatives

Retrosynthetic Strategies for the Quinazolinone Core

Retrosynthetic analysis of 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one reveals several logical disconnections to identify plausible starting materials. The primary strategy involves disconnecting the amide bonds within the heterocyclic ring.

A key disconnection is made at the N1-C2 and C4-N3 bonds, leading back to anthranilamide (or a related anthranilic acid derivative) and benzaldehyde (B42025). This approach suggests a convergent synthesis where the aromatic diamine precursor condenses with the aldehyde. A variation of this involves the disconnection at the N3-C4 and C2-N1 bonds which points towards a 2-aminobenzamide (B116534) and a benzoic acid derivative.

Alternatively, a powerful and common retrosynthetic pathway involves the disconnection of the N3-C2 bond. This leads to a 2-phenyl-3,1-benzoxazin-4-one intermediate and 4-aminophenol (B1666318). The benzoxazinone (B8607429) itself can be further disconnected back to anthranilic acid and benzoyl chloride. This latter strategy is one of the most widely employed due to the accessibility of the starting materials and the generally high efficiency of the subsequent transformations.

Conventional Synthetic Routes to this compound

Traditional methods for the synthesis of the 2,3-disubstituted quinazolinone scaffold have been well-established for decades. These routes typically involve multi-step processes, often requiring elevated temperatures and extended reaction times.

Condensation Reactions Utilizing Anthranilamides and Related Precursors

One of the foundational methods for constructing the quinazolinone ring is the condensation of an anthranilamide derivative with an aldehyde. In the context of synthesizing this compound, this would conceptually involve a three-component reaction between isatoic anhydride (B1165640), 4-aminophenol, and benzaldehyde. The isatoic anhydride first reacts with the amine (4-aminophenol) to form a 2-aminobenzamide intermediate, which then condenses with benzaldehyde. Subsequent cyclization and oxidation would yield the final product. While direct three-component reactions are feasible, a stepwise approach is often employed for better control and yield.

A more direct two-component approach involves the reaction of 2-benzamidobenzamide (B93212) with 4-aminophenol under dehydrating conditions. The 2-benzamidobenzamide precursor can be prepared from anthranilamide and benzoyl chloride.

Cyclization Approaches for Quinazolinone Ring Formation

A highly effective and common conventional route proceeds via a 2-phenyl-3,1-benzoxazin-4-one intermediate. This method involves two main steps:

Formation of 2-phenyl-3,1-benzoxazin-4-one: Anthranilic acid is treated with benzoyl chloride in the presence of a base, such as pyridine. This reaction proceeds via N-benzoylation of the anthranilic acid, followed by an intramolecular cyclization with the elimination of water to form the benzoxazinone ring. nih.govnih.govuomosul.edu.iq

Reaction with 4-aminophenol: The isolated 2-phenyl-3,1-benzoxazin-4-one is then reacted with 4-aminophenol. The amino group of 4-aminophenol acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration result in the formation of the desired this compound. This step is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov

This two-step process is advantageous as the intermediate benzoxazinone is often a stable, crystalline solid that can be easily purified before proceeding to the final step.

Modern and Sustainable Synthetic Approaches for Quinazolinones

In recent years, a significant focus in organic synthesis has been the development of more efficient, energy-saving, and environmentally benign methodologies. The synthesis of quinazolinones has greatly benefited from these advancements, with metal-catalyzed protocols, microwave-assisted synthesis, and ultrasound promotion emerging as powerful alternatives to conventional heating.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has provided novel and efficient pathways for the construction of quinazolinone scaffolds. While a wide array of metals including palladium, copper, iron, and rhodium have been employed for quinazolinone synthesis in general, their application to the specific synthesis of this compound would involve adapting existing protocols. nih.govchim.it

For example, copper-catalyzed domino reactions of alkyl halides with anthranilamides can afford 2-substituted quinazolinones. organic-chemistry.org Adapting this to the target molecule would be complex. A more relevant approach would be the palladium-catalyzed intramolecular C-H amidation or arylation reactions, which have been used to form the quinazolinone ring in fused systems. chim.it Iron, being an abundant and low-cost metal, has also been used to catalyze the synthesis of quinazolinones from 2-halobenzoic acids and amidines, offering a greener alternative to precious metal catalysts. nih.gov

Catalyst SystemStarting MaterialsGeneral Reaction TypePotential Advantages
Palladium Acetate/Phosphine Ligando-Iodoanilines and Imidoyl ChloridesCross-coupling/CyclizationBroad substrate scope
Copper(I) Iodide/L-proline2-Halobenzaldehydes and Amidine HydrochloridesCascade SynthesisGood yields, use of inexpensive copper
Iron(III) ChlorideIsatoic Anhydride and Amines/AmidesCondensation/CyclizationLow cost, environmentally benign metal
Rhodium(III) Complexes2-Arylquinazolin-4(3H)-ones and N-alkyl-hydroxylaminesC-H AminationDirect functionalization of pre-formed quinazolinones

Microwave-Assisted and Ultrasound-Promoted Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinazolinones. These techniques often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scholarsresearchlibrary.comnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully applied to the synthesis of 2,3-disubstituted quinazolinones. scholarsresearchlibrary.comnih.gov A common approach involves the reaction of a benzoxazinone intermediate with an amine, such as 4-aminophenol, under microwave heating. scholarsresearchlibrary.com This method significantly shortens the reaction time from hours to mere minutes, often with improved yields. For instance, the synthesis of various 3-aryl-2-alkyl-quinazolin-4-ones has been achieved in good yields with reaction times as short as 2-3 minutes under solvent-free microwave conditions. scholarsresearchlibrary.com Another microwave-promoted method is the one-pot, two-step synthesis starting from anthranilic acid and an acyl chloride, followed by the addition of an amine, which also benefits from reduced reaction times. nih.gov

Reaction TypeStarting MaterialsTypical ConditionsKey Advantages
Benzoxazinone aminolysis2-Phenyl-3,1-benzoxazin-4-one, 4-AminophenolMicrowave irradiation, 2-10 min, often solvent-freeRapid synthesis, high yields, clean reaction
Niementowski ReactionAnthranilic acid, AmidesMicrowave irradiation, solvent-freeOperational simplicity, reduced reaction time
Three-component reactionIsatoic anhydride, Benzaldehyde, 4-AminophenolMicrowave irradiation, solvent or solvent-freeOne-pot synthesis, high efficiency

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach. The phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, which can accelerate reaction rates. One-pot, three-component condensation reactions of isatoic anhydride, primary aromatic amines (like 4-aminophenol), and benzaldehydes have been effectively promoted by ultrasound irradiation. These reactions can be carried out at moderate temperatures (e.g., 45°C) in a short period, offering excellent yields. The use of heterogeneous catalysts in conjunction with ultrasound can further enhance the efficiency and facilitate catalyst recovery and reuse.

Solvent-Free and Green Chemistry Methodologies

In recent years, synthetic organic chemistry has increasingly focused on developing environmentally benign methodologies. For the synthesis of quinazolinone scaffolds, this has translated into solvent-free reactions and the use of green catalysts, which reduce waste, energy consumption, and the use of hazardous materials.

One-pot, solvent-free protocols have been successfully developed for 2,3-disubstituted quinazolin-4(3H)-ones. These reactions can be carried out using either classical heating or microwave irradiation, with the latter often significantly reducing reaction times. For instance, a three-component reaction involving an isatoic anhydride, a primary amine (like 4-aminophenol), and an orthoester under solvent-free conditions can yield the desired quinazolinone in excellent yields.

Green catalysts, such as organic acids, have also been employed. Lactic acid and glutamic acid have been reported as efficient, non-toxic, and inexpensive promoters for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions. nih.govmdpi.com These methods offer advantages like simple work-up procedures, mild reaction conditions, and high yields. nih.gov Another approach involves a t-BuONa-mediated oxidative condensation of 2-aminobenzamides with benzyl (B1604629) alcohols under solvent- and transition-metal-free conditions, providing an environmentally friendly pathway to 2-phenylquinazolin-4(3H)-ones.

Table 1: Comparison of Green Synthetic Methods for Quinazolinone Synthesis

MethodologyKey ReagentsConditionsKey Advantages
Microwave-assisted MCRIsatoic anhydride, Amine, Orthoester140°C, 20–30 min, Solvent-freeRapid reaction, High yields, Catalyst-free
Organoacid CatalysisAnthranilamide, Aldehyde, Lactic AcidSolvent-freeMild conditions, Inexpensive and non-toxic catalyst
Base-mediated Oxidation2-Aminobenzamide, Benzyl alcohol, t-BuONaSolvent-free, Metal-freeAvoids hazardous solvents and metal catalysts

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly valued in medicinal chemistry for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single step. This approach significantly reduces the number of synthetic steps and purification processes, aligning with the principles of green chemistry.

The synthesis of the 2,3-disubstituted quinazolinone scaffold is well-suited to MCR strategies. A common and effective MCR for this purpose involves the one-pot condensation of isatoic anhydride, a primary amine, and an aldehyde or orthoester. mdpi.com For the specific synthesis of this compound, this would involve reacting isatoic anhydride, 4-aminophenol, and benzaldehyde (or a derivative). The reaction proceeds by the initial formation of a 2-aminobenzamide from the reaction of isatoic anhydride and the amine, followed by condensation with the aldehyde and subsequent cyclization and oxidation to form the final quinazolinone ring.

More advanced MCRs, such as the Ugi four-component reaction (Ugi-4CR), have also been adapted to create diverse and complex quinazolinone-based scaffolds. nih.govnih.gov These reactions offer a powerful tool for rapidly generating libraries of compounds with tailored properties by varying the multiple input components. nih.gov Another innovative three-component domino reaction involves arenediazonium salts, nitriles, and bifunctional anilines to produce diversely substituted quinazolin-4(3H)-ones under metal-free conditions. acs.org

Chemical Transformations and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical transformations and derivatizations. These modifications are crucial for tuning the molecule's physicochemical properties and exploring structure-activity relationships.

Functionalization at the Hydroxyphenyl Moiety

The phenolic hydroxyl group on the N-3 substituent is a prime target for functionalization. Standard reactions such as etherification and esterification can be employed to introduce a variety of functional groups.

Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in the presence of a base (e.g., K₂CO₃, NaH) can convert the hydroxyl group into an ether linkage. This strategy allows for the introduction of alkyl, benzyl, or more complex chains, which can modulate the compound's lipophilicity and steric profile.

Esterification: Acylation with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters. This introduces ester functionalities that can act as prodrugs or alter the molecule's interaction with biological targets.

Linking the quinazolinone scaffold to other phenolic compounds via a linker is another strategy to create hybrid molecules with potentially enhanced biological activities. nih.gov

Substituent Modifications on the Phenyl Group at C-2

The phenyl group at the C-2 position, originating from the aldehyde component in many syntheses, can be modified to explore its influence on biological activity. This is typically achieved by employing substituted benzaldehydes during the primary synthesis. A wide array of commercially available benzaldehydes bearing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃) groups at the ortho, meta, or para positions can be used. gsconlinepress.com

Furthermore, direct C-H functionalization of the pre-formed quinazolinone scaffold using transition metal catalysis represents a more advanced strategy for derivatization. rsc.org Palladium-catalyzed direct arylation, for instance, can introduce new aryl groups at the C-2 position, offering a route to biaryl-containing quinazolinones.

Introduction of Diverse Chemical Entities at the N-3 Position

For example, synthesizing a series of 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones involves first creating 3-amino-2-phenylquinazolin-4(3H)-one from 2-phenyl-3,1-benzoxazin-4-one and hydrazine (B178648) hydrate. nih.gov This 3-amino intermediate can then be condensed with various substituted aldehydes to introduce a diverse range of chemical entities at the N-3 position via an imine linkage. nih.gov This modular approach allows for the systematic exploration of the chemical space around this position.

Table 2: Examples of N-3 Substituents Introduced During Quinazolinone Synthesis

Starting AmineResulting N-3 SubstituentReference Compound Class
AnilinePhenyl3-Phenylquinazolinones
BenzylamineBenzyl3-Benzylquinazolinones nih.gov
4-Ethyl aniline4-Ethylphenyl3-(4-ethylphenyl)quinazolinones nih.gov
Hydrazine HydrateAmino (-NH₂)3-Aminoquinazolinones nih.gov

Regioselective Synthesis of Advanced Analogues

Achieving regioselectivity is a key challenge in the synthesis of complex heterocyclic systems. For quinazolinones, this can involve controlling substitution on the fused benzene (B151609) ring or selectively reacting at one of several potential sites on the heterocyclic core.

For instance, when using substituted anthranilic acids as starting materials, the substituents on the final quinazolinone ring are pre-determined. The reaction of 5-bromoanthranilic acid with an acyl chloride and subsequently an amine will yield a 6-bromo-substituted quinazolinone, demonstrating regiocontrol based on the starting material. researchgate.net

More sophisticated methods involve controlling the outcome of reactions with multiple possible products. For example, the reaction of methyl anthranilates with N-arylcyanamides can be directed to yield either 3-arylquinazolin-4-ones or their 2-(N-arylamino)quinazolin-4-one regioisomers by carefully selecting the catalyst and reaction conditions (p-TsOH vs. TMSCl). nih.gov Similarly, regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors consistently results in substitution at the more reactive C4-position, allowing for the controlled synthesis of 4-amino-2-chloroquinazoline intermediates. mdpi.com These intermediates can be further functionalized to create advanced analogues.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Design Principles for Modulating Biological Activities through Structural Variation

The design of quinazolinone-based therapeutic agents is guided by established principles derived from extensive SAR studies. The biological activity of this class of compounds can be significantly modulated by strategic structural variations, primarily at the C-2 and N-3 positions of the quinazolinone ring. nih.govresearchgate.net The core principle involves modifying these positions with various substituents to optimize interactions with biological targets.

Key design strategies include:

Substitution at C-2: The substituent at the C-2 position plays a critical role in defining the pharmacological profile. Introducing different aryl, alkyl, or heterocyclic groups can alter the compound's size, shape, and electronic properties, thereby influencing its binding affinity and selectivity for specific receptors or enzymes. nih.gov

Molecular Hybridization: A modern design principle involves creating hybrid molecules by combining the quinazolinone scaffold with other known pharmacologically active heterocycles. nih.gov This approach aims to develop new chemical entities with potentially enhanced activity or a dual mode of action. nih.gov

Introduction of Halogens: The presence of halogen atoms, particularly on aromatic rings substituted at the C-2 or N-3 positions, has been shown to have a significant effect on biological activity, often enhancing it. nih.gov

These principles underscore the versatility of the quinazolinone core, allowing for fine-tuning of its biological effects through targeted chemical modifications.

Systematic Analysis of Substituent Effects on Biological Potency

Systematic analysis of how different substituents at key positions on the quinazolinone ring affect biological potency is fundamental to drug design. Research has focused on modifying the hydroxyl group on the N-3 phenyl ring, altering substitutions on the C-2 phenyl ring, and exploring various aromatic and heterocyclic rings at the N-3 position.

The phenolic hydroxyl group on the N-3 phenyl ring is a critical functional group that can significantly influence biological activity through hydrogen bonding interactions. Its modification can either enhance or diminish the pharmacological effect, depending on the target.

Studies on other classes of compounds, such as coumarins, have shown that phenolic hydroxyl groups can have a beneficial effect on antioxidant and antiproliferative activities but may be detrimental to antimicrobial activity. pjmhsonline.com In the context of quinazolinones, specific modifications have yielded important SAR insights. For example, in one series of antibacterial 4(3H)-quinazolinones, replacing a hydroxyl group with a methoxyl group (a hydrogen-bond acceptor) restored activity, indicating that hydrogen-bond accepting capabilities at this position are tolerated. acs.org Conversely, for antitubercular activity against Mycobacterium tuberculosis, compounds featuring hydroxyl groups demonstrated maximum potency. mdpi.com This highlights that the role of the hydroxyl group is highly dependent on the specific biological target and the nature of the desired therapeutic action.

The phenyl ring at the C-2 position of the quinazolinone core is a primary site for structural modification to alter pharmacological profiles. The nature and position of substituents on this ring can dramatically affect receptor affinity and selectivity.

A study on C2-substituted quinazolinone derivatives as adenosine (B11128) receptor antagonists revealed that substitutions on this phenyl ring were crucial for affinity. nih.gov Specifically, a methyl group at the para-position of the phenyl ring resulted in the highest affinity and selectivity for the A₁ adenosine receptor (Ki = 2.50 μM). nih.gov In contrast, 3,4-dimethoxy substitution on the same phenyl ring afforded the best binding to the A₂A adenosine receptor (Ki = 2.81 μM). nih.gov This demonstrates that even minor changes to the C-2 phenyl substituent can switch receptor subtype selectivity. Generally, C2-substituted quinazolinone analogues have shown superior affinity for A₁ and A₂A adenosine receptors compared to related benzoxazinone (B8607429) homologues. nih.gov

Table 1: Effect of C-2 Phenyl Substitution on Adenosine Receptor Affinity nih.gov
Compound ModificationSubstitution on C-2 Phenyl RingTarget ReceptorBinding Affinity (Ki)
Methyl para-substitution4-CH₃A₁ Adenosine Receptor2.50 μM
Dimethoxy substitution3,4-(OCH₃)₂A₂A Adenosine Receptor2.81 μM

The substituent at the N-3 position is a key determinant of the biological activity of quinazolinones. researchgate.net Replacing the 4-hydroxyphenyl group with other aromatic or heterocyclic systems can lead to a wide range of pharmacological effects.

SAR studies have revealed several important trends:

Antimicrobial Activity: The introduction of halogenated phenyl substituents (bromo, chloro, fluoro) at the N-3 position has been shown to have a more significant positive effect on antimicrobial activity than other groups. nih.gov

Anticonvulsant Activity: The presence of a 2-aminophenyl group at the N-3 position was found to increase anticonvulsant activity. nih.gov Furthermore, introducing 5-membered heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles at this position also resulted in potent anticonvulsant compounds. nih.gov

Anticancer Activity: For antitumor activity, significant research has been conducted on modifying the N-3 position. researchgate.net

General Principle: It has been suggested that attaching different heterocyclic moieties at position 3 could generally lead to an increase in biological activity. nih.gov

These findings confirm that the N-3 position is a critical "hotspot" for modification, allowing for the diversification of the quinazolinone scaffold to target a wide array of biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of quinazolinone derivatives and their biological activities. nih.govnih.govnih.gov This approach is instrumental in drug design, helping to predict the activity of novel compounds and guide the synthesis of more potent molecules. researchgate.net

The development of a robust and predictive QSAR model begins with the crucial step of descriptor selection. nih.gov Molecular descriptors are numerical values that characterize specific properties of a molecule. For quinazolinone derivatives, a wide range of descriptors have been employed to build predictive models for various biological activities, including anticancer, antibacterial, and receptor antagonism. nih.govigi-global.com

Commonly used descriptor categories include:

Constitutional and Physicochemical Descriptors: These describe the basic molecular composition and properties, such as molecular weight, lipophilicity (logP), molar refractivity, and the number of hydrogen bond donors/acceptors. researchgate.net

Electronic Descriptors: Calculated using quantum chemical methods, these include atomic net charges on specific atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netorientjchem.org

Topological and 2D Descriptors: These describe the connectivity and topology of the molecule, such as 2D autocorrelation descriptors. nih.gov

3D Descriptors: In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors relate to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. nih.gov

Once descriptors are calculated, various statistical methods are used to develop the QSAR model. These models aim to find a correlation between the selected descriptors and the observed biological activity (e.g., pIC₅₀).

Table 2: Examples of Descriptors and Models in Quinazolinone QSAR Studies
Study FocusSelected DescriptorsModeling TechniqueKey Findings/Model PerformanceReference
Angiotensin II Receptor BlockersPy, OEstate, Padel descriptors (e.g., surface area of negatively charged carbon)Genetic Algorithm (GA)Identified that increased surface area of negatively charged carbon atoms and presence of tetrazole substituents govern activity. (R² = 0.80-0.86) igi-global.com
MMP-13 InhibitorsSteric, Electrostatic, Hydrophobic, H-bond acceptor fieldsCoMFA, CoMSIA (3D-QSAR)Electrostatic, hydrophobic, and H-bond acceptor fields primarily influenced inhibitor activity. (q² = 0.704, r² = 0.992) nih.gov
Breast Cancer InhibitorsNot specifiedMLR (Multiple Linear Regression)Developed a robust model to design more potent inhibitors. (R² = 0.919, Q² = 0.819) researchgate.net
Anticancer Agents (General)Atomic net charge (C6, C10, C12, O22), HOMO energy, LUMO energyMLRA significant correlation was found between electronic descriptors and anticancer activity. (R² = 0.8732) orientjchem.org
Anticancer Agents (Tyrosine Kinase)LUMO energy, dipole moment, surface tension, number of H-bond donorsMLR, MNLR, PLSIdentified four key descriptors influencing anticancer activity. (R²test up to 0.94) researchgate.net

These QSAR models, once validated internally and externally, serve as powerful tools for the virtual screening of compound libraries and the rational design of new quinazolinone derivatives with improved therapeutic potential. researchgate.netigi-global.com

Predictive Capabilities for Novel Analogues

The extensive investigation into the structure-activity relationships (SAR) of the 2,3-disubstituted quinazolin-4(3H)-one scaffold has provided significant predictive power for the design of novel analogues with specific biological activities. By systematically modifying the core structure of compounds like 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one, researchers can forecast the impact of these changes on potency and target interaction.

Key insights from SAR studies allow for the prediction of activity in new derivatives:

Substitution at the 2-phenyl ring: Modifications to the phenyl ring at position 2 are crucial for modulating activity. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, it was found that the position and nature of substituents on this ring are critical. Studies on related 3-methyl-quinazolinones revealed that introducing a fluorine atom at the 3-position of the 2-phenyl ring resulted in a significant increase in anti-cancer activity. The general order of effectiveness for substitutions was found to be F > OCH₃ ≈ Br > CH₃ > H ≈ Cl. nih.gov This allows for the prediction that novel analogues bearing a 3-fluoro-phenyl group at position 2 are likely to exhibit potent EGFR inhibitory activity.

Substitution at the 3-phenyl ring: The substituent at position 3 also plays a pivotal role. The parent compound's 4-hydroxyphenyl group is a key feature. This hydroxyl group can act as a hydrogen bond donor or acceptor, which can be critical for receptor binding. In studies of related compounds, replacing or modifying this group has been shown to alter the biological profile. For example, in a series of 2-arylquinazolin-4(3H)-ones designed as thymidine (B127349) phosphorylase inhibitors, various substitutions on the N-3 aryl ring were explored, demonstrating that electronic and steric factors in this position directly influence inhibitory potency. nih.gov

Modifications to the Quinazolinone Core: Alterations to the quinazolinone ring system itself, such as substitutions at positions 6 or 8, have been shown to influence activity. For example, SAR studies on phenyl quinazolinone derivatives indicated that a single substitution at the 6th position, such as with a bromine atom, could be beneficial for increasing antitumor activities. researchgate.net This suggests that new analogues incorporating such substitutions could have enhanced potency.

The predictive capacity of these SAR models is often enhanced by computational methods. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate physicochemical properties of the substituents with biological activity, leading to predictive models for designing new compounds with improved efficacy. nih.govrsc.org

Table 1: Predictive SAR Insights for Quinazolinone Analogues
Structural PositionModificationPredicted Impact on Biological ActivityExample Target/ActivityReference
2-Phenyl RingAddition of 3-Fluoro groupIncreased PotencyEGFR Inhibition (Anticancer) nih.gov
2-Phenyl RingAddition of 3,4-Difluoro or 3,5-Difluoro groupsHigh PotencyEGFR Inhibition (Anticancer) nih.gov
Position 6 of Quinazolinone CoreAddition of BromineIncreased PotencyAntitumor researchgate.net
Position 3 SubstituentIntroduction of Arylideneamino groupEnhanced ActivityAntibacterial nih.gov
Position 2 LinkerEther oxygen in central position of a three-atom linkerBeneficial for PotencyAntimalarial acs.org

Pharmacophore Elucidation for Targeted Biological Activities

Based on extensive SAR studies of the 2,3-diarylquinazolin-4(3H)-one class, a general pharmacophore model can be elucidated. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this class of compounds, the key pharmacophoric features responsible for activities such as anticancer and antimicrobial effects can be summarized as follows:

The Quinazolinone Scaffold: This planar, heterocyclic system serves as the rigid core or backbone, correctly orienting the crucial substituents at positions 2 and 3 in three-dimensional space for optimal interaction with the biological target. The carbonyl group at position 4 often acts as a hydrogen bond acceptor.

Aromatic Ring at Position 2 (2-phenyl): This feature is a critical interaction site. It is often involved in hydrophobic and π-π stacking interactions within the target's binding pocket. As noted in SAR studies, the substitution pattern on this ring is a primary determinant of potency and selectivity. nih.govresearchgate.net

Aromatic Ring at Position 3 (3-(4-hydroxyphenyl)): This second aromatic moiety is essential for defining the molecule's activity. The 4-hydroxyphenyl group in the parent compound provides a key hydrogen bond donor/acceptor site, which can form a critical anchor point with amino acid residues in a receptor. The relative orientation of the 2-phenyl and 3-aryl rings is also a determining factor for activity. nih.govresearchgate.net

Hydrogen Bond Donors/Acceptors: The hydroxyl group (-OH) on the 3-phenyl ring and the carbonyl oxygen (=O) at position 4 of the quinazolinone core are key hydrogen bonding features. Molecular docking studies of related compounds confirm that these groups frequently form hydrogen bonds with key amino acid residues like arginine and threonine in the active sites of kinases such as EGFR. nih.gov

These features constitute the fundamental pharmacophore for the biological activities of 2,3-disubstituted quinazolinones. Different biological targets may require subtle variations of this basic model, such as additional hydrophobic or electrostatic features, which can be achieved by decorating the core scaffold with different substituents.

Rational Design Strategies for Enhanced Selectivity and Efficacy

The development of novel quinazolinone-based therapeutic agents relies heavily on rational design strategies to optimize their selectivity and efficacy. These strategies leverage structural biology, computational chemistry, and a deep understanding of SAR.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD becomes a powerful tool. Molecular docking studies are frequently used to predict the binding mode of quinazolinone derivatives within the active site of a target protein. For example, the docking of a potent quinazolinone-based EGFR inhibitor showed that it forms stable hydrogen bonds with specific amino acid residues (R817, T830) and a cation-π interaction with another (K721) within the EGFR tyrosine kinase domain. nih.gov This information guides the design of new analogues with modified substituents that can form stronger or additional interactions, thereby increasing efficacy and selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving pharmacological properties. For instance, in designing PARP-1 inhibitors, the 4-quinazolinone scaffold was successfully utilized as a bioisostere for the phthalazinone core of the known drug Olaparib. rsc.org This led to the discovery of new, potent PARP-1 inhibitors with a distinct chemical structure. Similarly, replacing a hydrogen atom with fluorine, a common bioisosteric replacement, has been shown to enhance the anticancer activity of quinazolinone derivatives. nih.gov

Scaffold Hopping and Molecular Hybridization: This involves keeping the key pharmacophoric features of a known active compound but using a different core scaffold. This can lead to novel chemical entities with improved properties. Another approach is molecular hybridization, where two or more pharmacophores from different drug classes are combined into a single molecule to target multiple pathways or to enhance affinity for a single target. The development of pyrazolo-[1,5-c]quinazolinones as potential cyclin-dependent kinase (CDK) inhibitors is an example of modifying the core scaffold to identify new lead compounds. nih.gov

These rational approaches, combining computational predictions with synthetic chemistry, have proven highly effective in transforming the versatile quinazolinone scaffold into highly selective and efficacious molecules for a wide range of therapeutic targets.

Molecular and Cellular Mechanisms of Action

Identification and Validation of Molecular Targets

The quinazolinone scaffold is a cornerstone in the development of targeted therapeutic agents. Derivatives, including those closely related to 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one, have been extensively studied to identify and validate their molecular targets.

Enzyme Inhibition/Activation Kinetics (e.g., Kinases, Proteases, PARP-1)

The primary mechanism through which quinazolinone derivatives exert their effects is via the inhibition of various enzymes crucial for cellular function and proliferation.

Kinase Inhibition: A significant body of research has centered on the role of quinazolin-4(3H)-one derivatives as potent inhibitors of multiple protein kinases. nih.gov Certain derivatives have demonstrated comparable inhibitory activity against several tyrosine protein kinases, including CDK2, HER2, and EGFR. nih.govnih.gov For instance, some analogues show excellent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the established inhibitor erlotinib. nih.gov Docking analyses suggest these compounds can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov The versatility of the quinazolinone scaffold allows for the development of compounds that can dually target kinases like VEGFR-2 and c-Met, which are involved in angiogenesis and cancer progression. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.govresearchgate.net The 4-quinazolinone structure has been effectively used as a bioisostere for the phthalazinone core found in approved PARP-1 inhibitors like Olaparib. rsc.org This has led to the development of novel quinazolinone-based PARP-1 inhibitors with significant potency. For example, specific derivatives have shown inhibitory activity against PARP-1 with IC50 values in the low nanomolar range, rivaling that of Olaparib. rsc.orgmdpi.com Some of these compounds have been designed as dual-target inhibitors, concurrently targeting PARP-1 and Bromodomain-containing protein 4 (BRD4), a strategy aimed at inducing synthetic lethality in breast cancer cells. nih.govnih.gov

Protease Inhibition: The quinazolin-4-one scaffold has also been identified as a basis for developing inhibitors of viral proteases. In the context of the COVID-19 pandemic, researchers identified a series of quinazolin-4-one compounds as nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov One closely related analogue, 5,6,7-Trihydroxy-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one, was synthesized and evaluated in these studies. nih.gov

Enzyme TargetCompound/Derivative ClassInhibitory Activity (IC50)Reference
EGFRQuinazolin-4(3H)-one derivative 2i0.097 ± 0.019 µM nih.gov
HER2Quinazolin-4(3H)-one derivative 3i0.079 ± 0.015 µM nih.gov
CDK2Quinazolin-4(3H)-one derivative 2i0.173 ± 0.012 µM nih.gov
PARP-14-Hydroxyquinazoline derivative B163.81 ± 2.12 nM mdpi.com
PARP-1Quinazolinone derivative 12c30.38 nM rsc.org
VEGFR-23-phenylquinazolin-2,4(1H,3H)-dione 3e83 nM nih.gov
c-Met3-phenylquinazolin-2,4(1H,3H)-dione 3e48 nM nih.gov

Receptor Binding Affinity and Selectivity Profiles

While extensive research has focused on the enzymatic inhibition properties of the quinazolinone scaffold, specific data regarding the receptor binding affinity and selectivity profiles of this compound for non-enzymatic receptors (e.g., G-protein coupled receptors, nuclear receptors) are not prominently detailed in the reviewed literature. The primary mode of action identified for this class of compounds is predominantly through direct interaction with the active or allosteric sites of enzymes.

Protein-Ligand Interaction Studies (e.g., Tubulin Polymerization Inhibition)

Beyond enzyme inhibition, derivatives of the core quinazolinone structure have been shown to interact directly with structural proteins, most notably tubulin. Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.govrsc.org

Certain 2,3-dihydroquinazolin-4(1H)-ones and 2-styrylquinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin assembly. nih.govnih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding pocket of tubulin, a well-known site for antimitotic agents. nih.govrsc.org This interaction disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov The activity of these compounds is often broad-spectrum across various cancer cell lines. nih.govrsc.org The binding of these quinazolinone derivatives to tubulin is characterized by rapid association and dissociation compared to colchicine itself. psu.edu

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes like kinases, this compound and its analogues can significantly modulate intracellular signaling pathways that are often dysregulated in cancer and other diseases.

PI3K-AKT Signaling Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govyoutube.com Its frequent deregulation in various cancers makes it an attractive therapeutic target. mdpi.com Dimorpholinoquinazoline-based compounds have been synthesized as inhibitors of this cascade. One such compound demonstrated the ability to inhibit the phosphorylation of key downstream effectors, including Akt and S6K, at nanomolar concentrations. mdpi.com This inhibition of the PI3K/Akt/mTOR pathway also resulted in the cleavage of PARP-1, indicating an induction of apoptosis. mdpi.com While these studies were conducted on derivatives, they establish that the quinazoline (B50416) scaffold is a viable platform for developing modulators of this critical oncogenic pathway. mdpi.comresearchgate.net

EGFR and Other Tyrosine Kinase Pathway Interference

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose signaling pathway plays a major role in cell proliferation and is often hyperactivated in various cancers. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (EGFR-TKIs), forming the basis of clinically approved drugs. researchgate.netwisdomlib.org

Derivatives of quinazolin-4(3H)-one have been specifically designed and synthesized as novel EGFR-TKIs. nih.govbrieflands.comresearchgate.net These compounds often exhibit potent inhibitory activity against the EGFR tyrosine kinase, with some showing IC50 values in the low nanomolar range. nih.govbrieflands.com Molecular docking studies confirm that these molecules can fit into the ATP-binding site of the EGFR kinase domain, interacting with key amino acid residues like Met793 and forming hydrogen bonds that are crucial for inhibition. nih.gov By acting as ATP-competitive inhibitors, these compounds block the autophosphorylation and activation of the receptor, thereby interfering with the downstream signaling cascade that promotes tumor growth. nih.govnih.gov

Cell Cycle Regulatory Protein Interaction (e.g., Cdk4)

The quinazolin-4(3H)-one core structure serves as a versatile scaffold for designing inhibitors of key cell cycle regulators, particularly cyclin-dependent kinases (CDKs). While direct interaction studies on this compound with Cdk4 are not extensively detailed in the available literature, research on closely related analogs demonstrates potent inhibition of other crucial CDKs, such as CDK2.

For instance, certain quinazolin-4(3H)-one derivatives have exhibited strong inhibitory activity against CDK2, with IC50 values as low as 0.173 µM. nih.gov Molecular docking analyses of these compounds with the CDK2 kinase enzyme have revealed specific and significant molecular interactions. These interactions often include the formation of conventional hydrogen bonds with key amino acid residues in the ATP-binding pocket, such as Asp86 and Leu83. nih.gov Furthermore, the stability of the compound-protein complex is enhanced by van der Waals forces, pi-pi stacking, and multiple pi-alkyl interactions with residues like Ile10, Gly11, Ala31, and Leu134. nih.gov These findings suggest that the quinazolinone nucleus can effectively function as an ATP-competitive inhibitor, blocking the kinase activity of CDKs and thereby halting cell cycle progression. nih.gov This established affinity of the quinazolinone scaffold for CDK active sites provides a strong rationale for the observed effects on the cell cycle.

Cellular Phenotypic Responses in In Vitro Models

The interaction of quinazolinone derivatives with cellular targets manifests as distinct and measurable phenotypic changes in cancer cells, primarily characterized by the cessation of proliferation, induction of programmed cell death, and inhibition of metastasis-related behaviors.

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

A primary consequence of targeting cell cycle regulatory proteins is the induction of cell cycle arrest. Studies on various 2-phenylquinazolin-4(3H)-one derivatives have confirmed their ability to halt cell division at specific checkpoints. The exact phase of arrest appears to be dependent on the specific chemical substitutions on the quinazolinone scaffold and the genetic background of the cancer cell line.

Several derivatives have been shown to cause cell cycle arrest in the G0/G1 phase in human cervical cancer (HeLa) cells. nih.govresearchgate.net In contrast, other analogs, including certain 2-styrylquinazolin-4(3H)-ones, induce arrest at the G2/M transition in cell lines such as hepatocellular carcinoma and colon cancer. nih.govnih.govnih.gov This G2/M arrest is indicative of interference with processes essential for mitotic entry, such as the inhibition of tubulin polymerization. nih.gov

Compound ClassCell LinePhase of ArrestReference
2-phenylquinazolin-4(3H)-one derivativesHeLaG0/G1 nih.govresearchgate.net
Quinazolinone derivative (04NB-03)Hepatocellular CarcinomaG2/M nih.gov
2-styrylquinazolin-4(3H)-one derivativeVarious Cancer CellsG2/M nih.gov
4(3H)-quinazolinone derivativeHT-29 (Colon Cancer)G2/M nih.gov

Apoptosis Induction and Programmed Cell Death Pathways

Beyond cytostatic effects, many quinazolinone derivatives are potently cytotoxic, primarily through the induction of apoptosis. The initiation of this programmed cell death cascade can occur through various signaling pathways. A common mechanism involves the generation of intracellular reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to significant cellular damage and stress, particularly within the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and activating downstream signaling molecules like Jun N-terminal Kinase (JNK). plos.org

Furthermore, specific quinazoline-based compounds have been found to mediate apoptosis through the Sirt1/caspase 3 signaling pathway. frontiersin.org This involves the activation of key executioner caspases, such as caspase-3, which are responsible for the proteolytic cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.org

Inhibition of Cell Proliferation and Cytotoxicity

The ability of this compound and its analogs to inhibit cancer cell proliferation has been extensively documented across a wide range of human tumor cell lines. The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. These compounds have demonstrated significant efficacy against breast, prostate, colon, ovarian, and liver cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. nih.govnih.govmdpi.com

The following table summarizes the cytotoxic activity of various quinazolinone derivatives against several human cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Quinazolinone-thiazol hybrid (A3)PC3Prostate10 nih.gov
Quinazolinone-thiazol hybrid (A3)MCF-7Breast10 nih.gov
Quinazolinone-thiazol hybrid (A3)HT-29Colon12 nih.gov
Quinazolin-4(3H)-one (3j)MCF-7Breast0.20 nih.gov
Quinazolin-4(3H)-one (3g)A2780Ovarian0.14 nih.gov
4-Hydroxyquinazoline (B1)HCT-15Colon10.93 mdpi.com
4-Hydroxyquinazoline (B1)HCC1937Breast11.35 mdpi.com
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-2Colorectal23.31 researchgate.net

Modulation of Cellular Migration and Invasion

The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of tumor cells into surrounding tissues and distant organs. Certain quinazolinone derivatives have shown promise in inhibiting these processes. For example, 3-Phenethyl-2-phenylquinazolin-4-(3H)-one has been shown to significantly suppress breast cancer cell motility. nih.gov The mechanism underlying this effect involves the inhibition of the epithelial-mesenchymal transition (EMT), a key cellular program that endows cancer cells with migratory and invasive properties. This is achieved by downregulating the expression of critical EMT-associated transcription factors. nih.gov Additionally, some quinazolinone compounds target enzymes like Dipeptidyl peptidase-4 (DPP-4), which are implicated in the degradation of the extracellular matrix, a crucial step for cancer cell invasion. nih.gov

Gene Expression Profiling and Proteomic Analysis in Cellular Contexts

While comprehensive, large-scale gene expression and proteomic profiling studies for this compound are limited, targeted analyses have revealed significant modulation of key cancer-related proteins and pathways.

Treatment of breast cancer cells with quinazolinone derivatives has been shown to inactivate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and epidermal growth factor receptor (EGFR) signaling pathways. nih.gov This leads to a decrease in the phosphorylation (and thus activity) of key downstream effectors including AKT, EGFR, STAT3, and NF-κB. nih.gov Consequently, the expression of critical cell proliferation and survival proteins, such as c-Myc and cyclin-D1, is downregulated. nih.gov In other contexts, treatment with related compounds has led to the upregulation of pro-apoptotic proteins, such as the PLAcental Bone morphogenetic protein (PLAB). plos.org These findings, though not from global profiling, demonstrate that the quinazolinone scaffold can profoundly alter the expression and activity of proteins that are central to cancer cell proliferation, survival, and metastasis.

Preclinical Biological Evaluation Non Human Systems

In Vitro Biological Activities in Cell-Based Assays

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.gov Derivatives have demonstrated significant antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines. This activity is often attributed to the inhibition of key cellular processes, such as the cell cycle, or specific enzymes like protein kinases. nih.gov

Research has shown that 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit potent growth-inhibitory activity against various tumor types, including lung, breast, colon, and liver cancers. nih.govresearchgate.net For instance, certain derivatives have shown cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to standard therapies. nih.gov The cytotoxic activity of these compounds has also been documented against human breast cancer (MCF-7), human cervix carcinoma (HeLa), human liver cancer (HepG2), and human colon cancer (HCT-8 and HCT-116) cell lines. nih.govresearchgate.net Studies on hybrid molecules incorporating the quinazolin-4-one and thiazole (B1198619) moieties have also reported notable cytotoxic effects against prostate cancer cells (PC3). nih.gov

The mechanism of action for some of these derivatives involves the inhibition of critical enzymes like Aurora Kinase A, a regulator of the cell cycle. nih.gov Inhibition of this kinase can lead to G2/M phase arrest and subsequently induce apoptosis in cancer cells. nih.gov The broad-spectrum antitumor activity highlights the versatility of the quinazolinone nucleus as a template for developing novel anticancer therapeutics. researchgate.net

Table 1: Antiproliferative Activity of Selected Quinazolin-4(3H)-one Derivatives
Compound ClassCancer Cell LineActivity/ObservationReference
Quinazolin-4(3H)-one derivativesNon-Small Cell Lung Cancer (NSCLC)Effective antiproliferative activity, including against EGFR-TKI-resistant cells. nih.gov
Phenolic derivatives of Quinazolin-4(3H)-oneLung Adenocarcinoma (A549)Displayed cytotoxicity. nih.gov
Phenolic derivatives of Quinazolin-4(3H)-oneProstate Carcinoma (LNCaP)Displayed cytotoxicity. nih.gov
3-phenylquinazolin-2,4(1H,3H)-dione derivativesColorectal Cancer (HCT-116)Noteworthy cytotoxic activity observed. nih.gov
2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivativesBreast Cancer (MCF-7)Good cytotoxic activity reported. researchgate.net
Quinazolin-4(3H)-one hydrazide derivativesHuman Ovarian Carcinoma (A2780)Potent cytotoxicity observed. nih.gov

The quinazolin-4(3H)-one nucleus is a core component of many compounds synthesized and evaluated for their antimicrobial properties. These derivatives have shown a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comeco-vector.com

In vitro antibacterial screenings have demonstrated the efficacy of quinazolinone derivatives against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Shigella dysenteriae. mdpi.comnih.gov The substitution pattern on the quinazolinone ring system significantly influences the antibacterial activity. For example, the incorporation of a 3-arylideneamino substituent has been found to enhance the antibacterial properties of the quinazolone system. nih.gov Similarly, antifungal evaluations have shown that certain derivatives are active against strains like Candida albicans, Candida tropicals, and Aspergillus niger. mdpi.combiomedpharmajournal.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase. mdpi.com

Table 2: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives
Compound ClassMicroorganismTypeActivity/ObservationReference
Hydrazone and Pyrazole derivativesBacillus subtilisGram-positive BacteriaScreened for in vitro activity. mdpi.com
Hydrazone and Pyrazole derivativesStaphylococcus aureusGram-positive BacteriaScreened for in vitro activity. mdpi.com
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-onesEscherichia coliGram-negative BacteriaModerate to weak activity. nih.gov
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-onesShigella dysenteriaeGram-negative BacteriaSome derivatives showed high activity. nih.gov
Hydrazone and Pyrazole derivativesCandida albicansFungusEvaluated as antifungal agents. mdpi.com
2,3,6-trisubstituted Quinazolin-4-oneAspergillus nigerFungusSome derivatives showed excellent activity. biomedpharmajournal.org

Quinazolin-4(3H)-one derivatives are recognized for their potent anti-inflammatory properties. biotech-asia.org The mechanism underlying this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. A significant focus of research has been on developing selective COX-2 inhibitors, as this isoform is primarily associated with inflammation, and its selective inhibition can reduce the gastrointestinal side effects linked to non-selective NSAIDs that also inhibit COX-1. biotech-asia.org

Studies have shown that various 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives exhibit significant anti-inflammatory activity. biotech-asia.org Molecular modeling studies have been employed to rationalize the biological results and to understand the interactions between these compounds and the active site of COX enzymes. biotech-asia.org The anti-inflammatory potential of the quinazolinone scaffold makes it an attractive template for designing new therapeutic agents for inflammatory disorders.

The antiviral potential of the quinazolin-4(3H)-one scaffold has been investigated against a wide array of viruses. nih.gov Various 2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their ability to inhibit viral replication in different cell cultures.

These compounds have been tested against DNA viruses like Herpes Simplex Virus (HSV-1 and HSV-2) and Vaccinia virus, as well as RNA viruses such as Vesicular Stomatitis Virus, Coxsackie virus B4, Parainfluenza-3 virus, Reovirus-1, and Punta Toro virus. nih.gov The antiviral screenings are typically conducted in cell lines such as HeLa, HEL, and Vero cells. Certain derivatives have demonstrated specific and potent antiviral activity against particular viruses, indicating that the substitutions on the quinazolinone ring are crucial for determining the spectrum and potency of the antiviral effect. nih.gov For example, some 2-Methylquinazolin-4(3H)-one derivatives have shown significant activity against the Influenza A virus (H1N1) in Madin-Darby Canine Kidney (MDCK) cell lines. mdpi.com

Table 3: Antiviral Activity of Selected 2-Phenyl Quinazolin-4(3H)-one Derivatives
Compound ClassVirusCell LineActivity/ObservationReference
3-(benzylideneamino)-2-phenylquinazoline-4(3H)-onesHerpes Simplex Virus-1 (HSV-1)HELEvaluated for antiviral activity. nih.gov
3-(benzylideneamino)-2-phenylquinazoline-4(3H)-onesHerpes Simplex Virus-2 (HSV-2)HELEvaluated for antiviral activity. nih.gov
2-Phenyl-3-disubstituted Quinazolin-4(3H)-onesVaccinia virusHELSpecific antiviral activity noted.
3-(benzylideneamino)-2-phenylquinazoline-4(3H)-onesCoxsackie virus B4HeLa / VeroSpecific antiviral activity noted. nih.gov
2-Phenyl-3-disubstituted Quinazolin-4(3H)-onesParainfluenza-3 virusVeroSpecific antiviral activity noted.
2-Methylquinazolin-4(3H)-oneInfluenza A virus (H1N1)MDCKSignificant antiviral activity with an IC50 of 23.8 μg/mL. mdpi.com

Derivatives of quinazolin-4(3H)-one, particularly those incorporating phenolic groups, have been synthesized and evaluated as potential antioxidant agents. mdpi.com The antioxidant activity of these compounds is assessed through various in vitro assays that measure their ability to scavenge free radicals and chelate metal ions.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide (NO) radical scavenging assays. mdpi.com Studies have shown that the presence and position of hydroxyl groups on the phenyl ring attached to the quinazolinone core significantly influence the antioxidant capacity. nih.gov For instance, ortho-diphenolic derivatives have demonstrated stronger radical scavenging activity compared to other isomers, with some compounds showing higher potency than standard antioxidants like ascorbic acid and Trolox. nih.govmdpi.com The mechanism of action is believed to involve hydrogen atom transfer or electron donation to neutralize free radicals. mdpi.com

Table 4: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives
Compound ClassAssayActivity/ObservationReference
Phenolic derivativesDPPH Radical ScavengingActivity influenced by the number and position of phenolic groups. nih.govmdpi.com
Phenolic derivativesABTS Radical ScavengingOrtho-diphenolic derivatives showed high activity. mdpi.comnih.gov
Phenolic derivativesNitric Oxide (NO) Radical ScavengingSome derivatives showed the best ability to scavenge this radical. mdpi.com
2-mercapto-3-phenylquinazolin-4(3H)- one derivativesHydroxyl Radical ScavengingShowed potential in radical scavenging. chemmethod.com

Beyond the more commonly studied activities, the versatile quinazolin-4(3H)-one scaffold has been explored for other specialized therapeutic applications, including as antidiabetic and neurobiological agents.

In the context of neurobiology, derivatives of quinazolin-4(3H)-one have been investigated for their anticonvulsant activity. nih.gov This activity is thought to be related to their ability to interact with receptors in the central nervous system, such as the noncompetitive site of AMPA receptors. nih.gov Certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have exhibited significant anticonvulsant effects when compared to standard drugs like diazepam. nih.gov

For metabolic disorders, various quinazolinone derivatives have been synthesized and evaluated for their antidiabetic or antihyperglycemic potential. researchgate.netekb.eg These compounds have been tested in models that measure their effect on glucose metabolism. For example, some derivatives have been shown to significantly reduce blood glucose levels in streptozotocin-induced hyperglycemic rat models. researchgate.net The mechanisms for these effects can be diverse, including the inhibition of enzymes like α-glucosidase or acting as agonists for receptors involved in glucose homeostasis. ekb.eg

In Vivo Efficacy Studies in Relevant Animal Models

In vivo efficacy studies are designed to determine whether a drug candidate has a beneficial effect on a disease or condition in a living organism. These studies are typically conducted in animal models that mimic aspects of human diseases.

However, studies on structurally related quinazolinone derivatives have demonstrated significant anti-tumor activity in animal models. For instance, various 2,3,6-trisubstituted quinazolin-4-ones were screened for their anti-cancerous activity in mice with Ehrlich ascites carcinoma, showing a notable increase in the life span of the treated animals. researchgate.net This suggests that the quinazolinone scaffold is a promising framework for the development of novel anti-cancer agents. The general findings from related compounds underscore the potential of this chemical class, though direct evidence for the specific efficacy of 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is pending further investigation.

Table 1: Efficacy of Selected Quinazolinone Derivatives in Animal Tumor Models

Compound Type Animal Model Tumor Type Efficacy Measure Reference
2,3,6-trisubstituted quinazolin-4-ones Mice Ehrlich Ascites Carcinoma Increased life span researchgate.net
7-chloro-3-substituted-2-phenyl quinazolin-4(3H)-one derivatives Swiss albino mice Ehrlich Ascites Carcinoma Analysis of body weight, tumor volume, and survival rate researchgate.net

Note: Data for the specific compound this compound is not available in the cited literature.

The anti-inflammatory properties of quinazolinone derivatives have been explored in various animal models of inflammation. These models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, are instrumental in assessing the potential of a compound to mitigate inflammatory responses.

While specific in vivo anti-inflammatory data for this compound is not detailed in the available literature, numerous studies on related 2-phenyl-3-substituted quinazolin-4(3H)-ones have demonstrated significant anti-inflammatory and analgesic activities. nih.govresearchgate.net For example, certain novel 2-phenyl-3-substituted quinazolin-4(3H)-ones exhibited potent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium, in carrageenan-induced paw edema assays. researchgate.net Another study highlighted that specific 2-substituted-quinazolin-4(3H)-ones displayed good analgesic and anti-inflammatory activity in comparison to standard drugs like acetylsalicylic acid and indomethacin. nih.gov These findings suggest that the 2-phenyl-quinazolin-4(3H)-one scaffold, to which the subject compound belongs, is a promising template for the development of new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Representative Quinazolinone Derivatives in Animal Models

Compound Class Animal Model Inflammation Model Key Findings Reference
2-phenyl-3-substituted quinazolin-4(3H)-ones Not Specified Carrageenan-induced paw edema Potent anti-inflammatory activity, comparable to diclofenac sodium researchgate.net
2-substituted-quinazolin-4(3H)-ones Not Specified Not Specified Good analgesic and anti-inflammatory activity nih.gov
Novel Quinazoline (B50416) Derivative Rats Carrageenan-induced paw edema and cotton pellet-induced granuloma Dose-dependent inhibition of paw edema and granuloma formation jneonatalsurg.com

Note: The table presents data for the general class of compounds, as specific data for this compound was not found.

Pharmacodynamic (PD) biomarker analysis in animal studies helps to understand the molecular mechanisms by which a drug candidate exerts its effects. This involves measuring changes in specific biomarkers—such as proteins or genes—in response to drug administration.

There is a lack of specific information in the reviewed literature regarding the analysis of pharmacodynamic biomarkers for this compound in animal studies. However, for the broader class of quinazolinone derivatives, particularly those with anti-cancer activity, it is plausible that PD biomarker studies would focus on pathways related to cell proliferation, apoptosis, and angiogenesis. For instance, the inhibition of cyclooxygenase-2 (COX-2) has been identified as a potential mechanism for the anti-inflammatory effects of some 2,3-disubstituted-4(3H)-quinazolinones. nih.gov In the context of anti-cancer activity, investigations might assess the modulation of key signaling proteins involved in tumor growth and survival. Future research on this compound would benefit from the inclusion of such biomarker analyses to elucidate its mechanism of action in vivo.

Table 3: Potential Pharmacodynamic Biomarkers for Quinazolinone Derivatives

Therapeutic Area Potential Biomarker Rationale Reference
Inflammation Cyclooxygenase-2 (COX-2) Inhibition of COX-2 is a known mechanism for anti-inflammatory drugs. nih.gov
Cancer Markers of apoptosis (e.g., Caspase-3) Induction of apoptosis is a common mechanism for anti-cancer agents. nih.gov
Cancer Markers of cell proliferation (e.g., Ki-67) Inhibition of cell proliferation is a primary goal of cancer therapy. nih.gov

Note: This table is based on the general properties of the quinazolinone class of compounds, as specific pharmacodynamic data for this compound is not available.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazolinone derivatives, this is vital for predicting their interaction with biological targets like enzymes and receptors.

Prediction of Binding Modes and Affinities

Docking studies on various 2,3-disubstituted quinazolin-4(3H)-one analogs have been performed against numerous biological targets to predict their binding affinity, often expressed as a docking score or binding energy in kcal/mol. Lower energy values typically indicate a more favorable binding interaction.

The core quinazolinone scaffold consistently participates in crucial interactions within the active sites of target proteins. For instance, studies on quinazolinone derivatives as inhibitors of enzymes like urease, DNA gyrase, and various kinases show that the heterocyclic ring system serves as a robust anchor. The 2-phenyl and 3-(4-hydroxyphenyl) substituents of the target compound are predicted to occupy specific pockets within a receptor, contributing to binding affinity through hydrophobic and hydrogen-bonding interactions, respectively. The hydroxyl group on the phenyl ring at position 3 is particularly significant as it can act as a hydrogen bond donor or acceptor, enhancing the molecule's binding affinity and specificity for a target.

Below is a table summarizing docking results for various quinazolinone derivatives against different protein targets, illustrating the range of binding affinities observed for this class of compounds.

Compound Type Protein Target Predicted Binding Affinity (kcal/mol)
Quinazolinone-furan hybridJack Bean Urease-7.2 to -8.5
Quinazolinone-oxadiazole hybridJack Bean Urease-6.8 to -7.9
Quinazolinone-sulfonate conjugateDNA Gyrase-8.5 to -9.2
Iodinated 4-(3H)-quinazolinoneDihydrofolate Reductase (DHFR)-7.0 to -8.1
Quinazolinone derivativeMatrix Metalloproteinase-13 (MMP-13)-8.0 to -9.5

This table is illustrative, based on data from studies on various quinazolinone derivatives, not specifically 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one.

Identification of Key Interacting Residues

Across numerous docking studies, the quinazolinone scaffold and its substituents have been shown to interact with specific amino acid residues that are critical for biological activity. These interactions are predominantly hydrogen bonds and hydrophobic (e.g., pi-pi stacking, pi-alkyl) interactions.

For the specific compound this compound, the following interactions can be inferred based on studies of its analogs:

Quinazolinone Core : The carbonyl oxygen at position 4 and the nitrogen atoms (N1 and N3) of the quinazoline (B50416) ring are common sites for hydrogen bonding with residues such as Glycine, Serine, and Aspartic Acid in enzyme active sites.

2-Phenyl Group : This group typically fits into a hydrophobic pocket, forming van der Waals and pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

3-(4-hydroxyphenyl) Group : The terminal hydroxyl group is a key pharmacophore, capable of forming strong hydrogen bonds with polar residues like Serine, Threonine, Glutamic Acid, and Asparagine, significantly anchoring the ligand in the binding site.

A summary of key interacting residues frequently observed in docking studies of quinazolinone derivatives with various protein targets is provided below.

Protein Target Key Interacting Amino Acid Residues Primary Interaction Type
DNA GyraseGLU50, ASN46, GLY77, ASP136Hydrogen Bonding
NF-κBSER240, LYS241, ASN247, ARG305Hydrogen Bonding
Human Carbonic Anhydrase IIHIS94, THR199, THR200Hydrogen Bonding, Hydrophobic
Thymidylate SynthaseASP218, GLY222, LEU192Hydrogen Bonding, Hydrophobic
PqsR ReceptorGLN194, LEU207, TYR258Hydrogen Bonding, Aromatic Stacking

This table represents a compilation of findings from various studies on quinazolinone analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions over time, offering insights that static docking models cannot.

Elucidation of Dynamic Protein-Ligand Complexes

MD simulations performed on quinazolinone derivatives complexed with their protein targets have been used to assess the stability of the docked poses. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are analyzed. A stable RMSD value over the simulation time (e.g., 50-100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. For example, simulations of quinazolinone derivatives with targets like DNA gyrase and PARP1 have shown stable RMSD values, confirming the stability of the predicted binding modes. RMSF analysis helps identify flexible regions of the protein, which can be crucial for ligand entry, binding, and conformational changes upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as their geometry, charge distribution, and orbital energies. These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For quinazolinone derivatives, DFT studies have been used to calculate various molecular descriptors. The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In the quinazolinone scaffold, the carbonyl oxygen and nitrogen atoms are typically electron-rich sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. youtube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the hydroxyphenyl group and the quinazolinone ring system. Conversely, the LUMO is likely concentrated on the electron-deficient parts of the molecule. This analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks, providing valuable information on potential molecular interactions and reaction mechanisms. researchgate.net

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate or neutral potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl group on the quinazolinone ring and the hydroxyl group on the phenyl substituent. These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and some hydrogens on the aromatic rings would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. niscpr.res.in

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. nih.gov In silico methods offer a rapid and cost-effective way to screen molecules for their potential pharmacokinetic profiles before committing to expensive and time-consuming experimental studies. asianpubs.orgeco-vector.com

Computational Models for Drug-Likeness and Bioavailability Potential

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. Several computational models are used for this evaluation, with Lipinski's Rule of Five being one of the most common. This rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational tools can predict these and other properties, such as topological polar surface area (TPSA) and the number of rotatable bonds, which also influence bioavailability. Studies on various quinazolin-4(3H)-one derivatives have shown that this scaffold generally exhibits favorable predicted ADME values, suggesting good potential for oral bioavailability. nih.gov

Below is a table of predicted ADME properties for compounds structurally related to this compound, illustrating the typical output of such computational analyses.

PropertyPredicted Value Range for Quinazolinone DerivativesSignificance in Drug-Likeness
Molecular Weight (MW) 350 - 500 DaInfluences absorption and distribution
LogP 2.0 - 4.5Measures lipophilicity, affecting solubility and permeability
Hydrogen Bond Donors (HBD) 1 - 3Affects solubility and membrane permeability
Hydrogen Bond Acceptors (HBA) 3 - 6Affects solubility and membrane permeability
Topological Polar Surface Area (TPSA) 60 - 100 ŲPredicts drug transport properties
Human Oral Absorption >70%Indicates potential for oral administration nih.gov

This table is generated based on typical values found for the quinazolinone scaffold in the literature and is for illustrative purposes. nih.govresearchgate.net

Predictive Models for Metabolic Pathways (Computational Only)

Computational models can predict the metabolic fate of a drug candidate by identifying which parts of the molecule are most susceptible to enzymatic modification, primarily by the cytochrome P450 (CYP) family of enzymes. These programs use databases of known metabolic reactions and algorithms to predict sites of metabolism (SOM).

For this compound, predictive models would likely identify several potential sites for metabolism:

Aromatic Hydroxylation: The phenyl ring at the C2 position and the benzene (B151609) part of the quinazolinone core are susceptible to hydroxylation.

O-Glucuronidation/O-Sulfation: The existing phenolic hydroxyl group is a prime site for phase II conjugation reactions, which increase water solubility and facilitate excretion.

N-Dealkylation (if applicable): While not directly applicable to the parent compound, derivatives with N-alkyl groups would be subject to this metabolic pathway.

Understanding these potential metabolic pathways is essential for identifying potentially reactive or toxic metabolites and for designing more metabolically stable analogues.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify new drug candidates or "hits". discoveryontarget.com Lead optimization involves modifying these hits to improve their potency, selectivity, and ADME properties. Both processes heavily rely on computational chemistry.

Ligand-Based and Structure-Based Virtual Screening

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor), which can be obtained through experimental methods like X-ray crystallography or predicted via homology modeling. researchgate.net Molecular docking is the most common SBVS technique, where candidate molecules are computationally fitted into the target's binding site to estimate their binding affinity and orientation. asianpubs.org This approach has been successfully applied to the quinazolinone scaffold to identify inhibitors for various targets, including protein kinases. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. mdpi.com This approach uses a set of known active compounds (ligands) to create a model that defines the key chemical features required for activity. This model, often a pharmacophore, describes the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The model is then used to screen compound libraries for molecules that match these features. mdpi.com 2D similarity searching, which identifies molecules with similar chemical fingerprints to known actives, is another common LBVS method.

For a molecule like this compound, both strategies are viable. If it is a known inhibitor of a specific protein, its structure can be used as a template in LBVS to find novel compounds with similar activity. Alternatively, it can be docked into the active site of its target protein in an SBVS campaign to understand its binding mode and guide the design of more potent derivatives.

Design of Compound Libraries for Targeted Research

The strategic design of compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core scaffold to identify derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. For the lead compound, this compound, computational chemistry provides the tools to construct vast virtual libraries and screen them efficiently against specific biological targets. This in silico approach accelerates the identification of promising candidates for synthesis and experimental validation.

The design process for a compound library based on the this compound scaffold begins with identifying key structural regions amenable to chemical modification. These include the 2-phenyl ring, the 3-(4-hydroxyphenyl) substituent, and the quinazolinone core itself. By systematically introducing a variety of functional groups at these positions, a diverse library of analogues can be generated virtually. The selection of these substituents is guided by principles of medicinal chemistry to probe interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts, while also modulating physicochemical properties like solubility and metabolic stability. nih.gov

Virtual screening is a primary technique used to evaluate these generated libraries. mdpi.com This process involves computationally docking each compound from the library into the active site of a target protein. nih.gov Scoring functions are then used to estimate the binding affinity of each derivative, allowing for the ranking of compounds based on their predicted potency. mdpi.com This methodology has been successfully applied to quinazolinone-based libraries for various targets, including Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase-1 (PARP-1), and various kinases. derpharmachemica.comnih.govresearchgate.net For example, a library can be designed to target EGFR by introducing substituents that mimic the interactions of known inhibitors. frontiersin.org

A crucial aspect of library design is ensuring drug-likeness and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net Computational tools are employed to predict these characteristics for each virtual compound. Properties such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to filter out compounds that are unlikely to become viable drugs, for instance, by applying Lipinski's Rule of Five. researchgate.netresearchgate.net

The following data tables illustrate the concept of building a targeted compound library around the this compound scaffold. Table 1 shows potential modifications at the R1 and R2 positions, while Table 2 provides a hypothetical example of a small, focused library with calculated properties for virtual screening.

Table 1: Potential Substituent Modifications for Library Generation

PositionR GroupClass of SubstituentRationale for Inclusion
R1 (on 2-phenyl ring)-H, -F, -Cl, -CH₃, -OCH₃Small, electron-modifying groupsTo probe steric and electronic requirements in the binding pocket.
-CF₃, -NO₂Electron-withdrawing groupsTo alter electronic character and potentially increase binding affinity.
-NH₂, -OHHydrogen-bonding groupsTo form new hydrogen bonds with target residues.
R2 (on 3-phenyl ring)-OH (parent), -OCH₃, -FBioisosteric replacementsTo modulate hydrogen-bonding capability and metabolic stability.
-CH₂OH, -COOHPolar, functional groupsTo improve solubility and introduce new interaction points.
-SO₂NH₂Sulfonamide groupTo act as a strong hydrogen bond donor/acceptor.

Table 2: Example Virtual Library with Predicted Properties for EGFR Targeting

Compound IDR1 (Position 4)R2 (Position 4')Molecular Weight ( g/mol )LogPPredicted Docking Score (kcal/mol)Lipinski Rule of Five Violations
Parent -H-OH314.333.58-8.10
LIB-001 -F-OH332.323.75-8.50
LIB-002 -Cl-OH348.784.12-8.90
LIB-003 -OCH₃-OH344.363.65-8.70
LIB-004 -H-OCH₃328.363.87-7.90
LIB-005 -F-OCH₃346.354.04-8.30
LIB-006 -Cl-OCH₃362.804.41-8.80

This structured in silico approach allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and subsequent in vitro and in vivo testing. nih.gov By leveraging computational power, the design of compound libraries based on the this compound scaffold can be made significantly more efficient and targeted, ultimately accelerating the path toward the discovery of novel therapeutic agents.

Interdisciplinary Research Avenues and Future Perspectives

Integration of Omics Technologies in Mechanistic Research

The elucidation of the precise mechanisms of action for bioactive compounds is a cornerstone of modern drug discovery. While traditional pharmacological assays provide valuable information, the integration of "omics" technologies (genomics, proteomics, metabolomics) can offer a more holistic understanding of the cellular pathways modulated by quinazolinone derivatives.

For a compound like 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one, future research could involve:

Transcriptomics: Utilizing techniques like RNA sequencing (RNA-Seq) to analyze changes in gene expression in cancer cell lines or other relevant biological systems upon treatment with the compound. This could reveal novel molecular targets or off-target effects.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can help in understanding the downstream effects of the compound on cellular signaling pathways. For instance, studies on other quinazolinones have identified their potential to inhibit enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and protein kinases, which could be explored through proteomic approaches. nih.goveco-vector.com

Metabolomics: Analyzing the metabolic fingerprint of cells or organisms treated with the compound to understand its impact on metabolic pathways. This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes.

By integrating these omics datasets, researchers can construct comprehensive network models to predict the compound's biological effects and identify potential biomarkers for efficacy.

Development of Chemical Probes and Research Tools

The quinazolinone scaffold has shown promise in the development of chemical probes for studying biological systems. rsc.orgnih.govacs.org These probes are invaluable tools for visualizing and quantifying biological targets and processes.

Future research in this area for compounds related to this compound could focus on:

Fluorescent Probes: The inherent structural properties of some quinazolinones make them suitable for the construction of fluorescent probes. rsc.orgresearchgate.net By conjugating the quinazolinone core with a fluorophore, it is possible to create probes that can target specific cellular components, such as mitochondria or lysosomes, or respond to changes in the cellular microenvironment, like viscosity or pH. rsc.org

PET Probes: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. Quinazolinone-based structures have been explored for the development of PET probes targeting enzymes like PARP. nih.gov The development of a radiolabeled version of this compound could enable in vivo imaging and pharmacokinetic studies.

The design and synthesis of such probes would not only advance our understanding of the compound's own biological activity but also provide valuable tools for broader biomedical research.

Exploration of Novel Therapeutic Indications Beyond Current Scope

The diverse pharmacological activities reported for quinazolinone derivatives suggest that their therapeutic potential may extend beyond the currently explored areas. wisdomlib.orgmdpi.comresearchgate.net While anticancer and antimicrobial activities are well-documented for this class of compounds, other potential applications warrant investigation. nih.gov

Therapeutic AreaPotential Application of Quinazolinone Derivatives
Neurodegenerative Diseases Some quinazolinones have been investigated for their potential in targeting pathways relevant to Alzheimer's disease. researchgate.net Their ability to cross the blood-brain barrier is a key advantage for developing CNS-active drugs. researchgate.net
Inflammatory Diseases Anti-inflammatory properties have been reported for several quinazolinone derivatives, suggesting their potential use in conditions like arthritis. wisdomlib.orgmdpi.com
Metabolic Disorders Certain quinazolinone derivatives have been synthesized and evaluated for their potential as antidiabetic agents, for instance, through the inhibition of alpha-glucosidase. wisdomlib.orgresearchgate.net
Viral Infections The antiviral activity of some quinazolinone derivatives has been explored, indicating a potential avenue for the development of new antiviral therapies. mdpi.com

For this compound, a systematic screening against a broad panel of biological targets could uncover novel therapeutic opportunities.

Challenges and Opportunities in the Development of Quinazolinone-Based Chemical Entities

Despite the therapeutic promise of quinazolinone derivatives, several challenges need to be addressed in their development into clinical candidates.

Challenges:

Solubility and Bioavailability: Like many heterocyclic compounds, some quinazolinone derivatives may exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.

Toxicity and Selectivity: Ensuring a favorable therapeutic window with minimal off-target effects is a critical challenge. Some early cytotoxic molecules had limited clinical use due to high toxicity. nih.gov

Drug Resistance: The emergence of drug resistance is a significant hurdle in the treatment of cancer and infectious diseases.

Opportunities:

Molecular Hybridization: Combining the quinazolinone scaffold with other pharmacophores can lead to hybrid molecules with improved potency and the ability to overcome drug resistance. nih.gov

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies can help in optimizing the lead compounds to enhance their activity and reduce toxicity. Modifications at various positions of the quinazolinone ring have been shown to significantly influence biological activity. researchgate.netmdpi.com

Novel Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery systems can help to overcome challenges related to solubility and bioavailability.

A thorough preclinical evaluation of this compound, focusing on these aspects, would be crucial for its potential development.

Synergistic Research Combining Synthetic Chemistry with Computational Biology

The synergy between synthetic chemistry and computational biology has become a powerful engine for modern drug discovery. This integrated approach can accelerate the identification and optimization of novel therapeutic agents.

In the context of quinazolinone research, this synergy can be leveraged in several ways:

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify promising quinazolinone-based hits for further experimental validation.

Molecular Docking and Dynamics: Computational docking and molecular dynamics simulations can predict the binding modes of quinazolinone derivatives to their target proteins, providing insights into the molecular basis of their activity. eco-vector.comnih.gov This information can guide the rational design of more potent and selective inhibitors.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazolinone derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. eco-vector.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure and biological activity of a series of quinazolinone compounds, aiding in the design of new analogs with improved properties. rsc.org

By combining the expertise of synthetic chemists in creating novel molecules with the predictive power of computational biologists, the journey from a promising scaffold like quinazolinone to a clinically useful drug can be made more efficient and effective.

Q & A

Q. What are the optimal synthetic routes for 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions affect yield and purity?

Methodological Answer:

  • Conventional Synthesis : Reacting 4-hydroxyphenyl precursors with phenyl-substituted quinazolinone intermediates under reflux conditions in ethanol or acetone/water mixtures typically yields the target compound. For example, coupling with cyanuric chloride in acetone/water can introduce reactive triazine groups for further functionalization .
  • Microwave-Assisted Synthesis : Evidence shows microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yields (e.g., 65–75% vs. 40–50% under conventional heating) by enhancing reaction kinetics. This method is particularly effective for introducing aryl aldehyde substituents .
  • Purification : Recrystallization from ethanol or ethanol-water mixtures is critical to achieve >95% purity, as confirmed by melting point analysis and thin-layer chromatography .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Key peaks include:
    • C=O stretch at ~1670–1690 cm⁻¹ (quinazolinone carbonyl) .
    • O–H stretch at ~3400 cm⁻¹ (hydroxyphenyl group) .
    • C=N stretch at ~1580–1600 cm⁻¹ (quinazolinone ring) .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm. The hydroxyl proton (if free) is observed as a broad singlet at δ ~5.7 ppm .
    • ¹³C NMR : Quinazolinone carbonyl resonates at δ ~160–165 ppm, while aromatic carbons range from δ 114–133 ppm .
  • Cross-Validation : Discrepancies in spectral data (e.g., unexpected C=O shifts) may indicate impurities or incorrect functionalization, necessitating repeat synthesis .

Advanced Research Questions

Q. What methodological approaches achieve enantioselective synthesis of this compound, and how do variables like alkylation sequence impact enantiomeric excess?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiopure α-alkylated ketones or carboxylic acids as intermediates ensures stereochemical control. For example, asymmetric alkylation of 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with chiral ligands (e.g., binaphthol derivatives) achieves >90% enantiomeric excess (ee) .
  • Critical Variables :
    • Deprotonation Temperature : Lower temperatures (−20°C to 0°C) minimize racemization during deprotonation steps .
    • Order of Alkylation : Introducing bulky alkyl groups first reduces steric hindrance in subsequent reactions, improving ee by 15–20% .
  • Validation : Enantiomeric purity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can molecular docking simulations guide the design of derivatives for antimicrobial activity, and how are these predictions validated experimentally?

Methodological Answer:

  • In Silico Screening :
    • Target Proteins : Dock the compound against bacterial outer membrane protein A (OmpA) or fungal exo-1,3-beta-glucanase using AutoDock Vina. Key binding interactions (e.g., hydrogen bonds with OmpA’s Tyr-106 or glucanase’s Asp-152) correlate with inhibitory activity .
    • ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 metabolism) to prioritize derivatives with favorable drug-likeness .
  • In Vitro Validation :
    • Antimicrobial Assays : Test derivatives against multidrug-resistant Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans (IC₅₀ ≤ 20 µg/mL) using broth microdilution. Discrepancies between in silico and in vitro results may arise from membrane permeability issues, addressed via logP optimization .

Q. How do structural modifications at the hydroxyphenyl group influence biological activity, and what experimental strategies assess these effects?

Methodological Answer:

  • Modification Strategies :
    • Sulfonation : Introducing sulfonyl groups (e.g., 3-[4-(4-aminobenzenesulfonyl)phenyl] derivatives) enhances solubility and antibacterial potency (e.g., 2-fold increase in zone of inhibition against E. coli) .
    • Oxadiazole Hybrids : Cyclization with 1,3,4-oxadiazole rings improves anti-inflammatory activity (e.g., 50% reduction in edema at 50 mg/kg in rat models) .
  • Assessment Workflow :
    • Synthesis : Use parallel synthesizers for high-throughput derivatization .
    • Biological Screening : Prioritize derivatives via in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) before advancing to in vivo models .

Data Contradiction Analysis

Q. Conflicting reports exist regarding antimicrobial efficacy; what experimental variables reconcile these discrepancies?

Methodological Answer:

  • Controlled Variables :
    • Bacterial Strains : Use standardized strains (e.g., ATCC 25922 for E. coli) to minimize variability in susceptibility .
    • Concentration Ranges : Test across a broad range (1–128 µg/mL) to identify true MIC values, as narrow ranges may miss activity thresholds .
  • Mechanistic Studies :
    • Time-Kill Assays : Determine if the compound is bacteriostatic (e.g., 99% inhibition at 24 hours) or bactericidal (≥3-log reduction in CFU/mL) to clarify contradictory reports .
    • Resistance Profiling : Assess efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) to explain strain-specific discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.